Tri(tridecyl) benzene-1,2,4-tricarboxylate
Overview
Description
Tri(tridecyl) benzene-1,2,4-tricarboxylate, also known as tridecyl trimellitate, is an organic compound with the molecular formula C48H84O6 and a molecular weight of 757.18 g/mol . It is a triester derived from trimellitic acid and tridecyl alcohol. This compound is typically a viscous, colorless to yellowish liquid that is insoluble in water .
Mechanism of Action
Mode of Action
It’s known that it’s used in non-aqueous sunscreen oil to evaluate the high sun protection factor . This suggests that it may interact with ultraviolet (UV) light, absorbing it and preventing it from damaging the skin.
Action Environment
The action of Tri(tridecyl) benzene-1,2,4-tricarboxylate can be influenced by environmental factors such as temperature and light exposure. Furthermore, it should be stored in a cool, dry place to maintain its stability .
Preparation Methods
The synthesis of tri(tridecyl) benzene-1,2,4-tricarboxylate involves the esterification of trimellitic anhydride with tridecyl alcohol. The reaction is typically carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial production methods involve similar esterification processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Tri(tridecyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to produce trimellitic acid and tridecyl alcohol.
Oxidation: It can be oxidized under harsh conditions to produce carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tri(tridecyl) benzene-1,2,4-tricarboxylate has several applications in scientific research and industry:
Comparison with Similar Compounds
Tri(tridecyl) benzene-1,2,4-tricarboxylate is unique due to its specific combination of trimellitic acid and tridecyl alcohol, which imparts distinct physical and chemical properties. Similar compounds include:
Di(2-ethylhexyl) phthalate: Another plasticizer used in polymer chemistry, but with different ester groups and properties.
Tri(2-ethylhexyl) trimellitate: A similar triester with different alcohol groups, used in similar applications but with varying performance characteristics.
These comparisons highlight the unique balance of properties that this compound offers, making it suitable for specific applications where other compounds may not perform as effectively .
Properties
IUPAC Name |
tritridecyl benzene-1,2,4-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOLXDFMLKRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240602 | |
Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-09-8 | |
Record name | 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94109-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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